molecular formula C6H4BrNO3 B183087 2-Bromo-4-nitrophenol CAS No. 5847-59-6

2-Bromo-4-nitrophenol

Cat. No.: B183087
CAS No.: 5847-59-6
M. Wt: 218 g/mol
InChI Key: DCIPFSYBGTWYCR-UHFFFAOYSA-N
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Description

2-Bromo-4-nitrophenol is an organic compound with the molecular formula C₆H₄BrNO₃. It is a derivative of phenol, where the hydrogen atoms at positions 2 and 4 on the benzene ring are substituted by bromine and nitro groups, respectively. This compound is known for its applications in various fields, including pharmaceuticals and fine chemicals .

Biochemical Analysis

Biochemical Properties

2-Bromo-4-nitrophenol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as monooxygenases and dioxygenases. For instance, a two-component monooxygenase system, consisting of BnpAB, catalyzes the monooxygenation of this compound to bromohydroquinone and 1,2,4-benzenetriol, with the concomitant release of nitrite . These interactions highlight the compound’s role in oxidative biochemical pathways.

Cellular Effects

This compound affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to influence oxidative stress responses in cells. The compound’s interaction with cellular enzymes can lead to the production of reactive oxygen species (ROS), which in turn can affect cell signaling and gene expression . Additionally, this compound’s impact on cellular metabolism is evident from its role in the degradation pathways of certain bacteria, where it serves as a substrate for enzymatic reactions .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific enzymes and proteins. The compound binds to the active sites of monooxygenases and dioxygenases, facilitating the transfer of electrons and the incorporation of oxygen atoms into the substrate. This process results in the formation of bromohydroquinone and 1,2,4-benzenetriol, along with the release of nitrite . These reactions are crucial for the compound’s role in oxidative degradation pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or heat. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of oxidative stress and enzyme activity . These temporal effects are important for understanding the compound’s behavior in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions. At higher doses, this compound can induce toxic effects, including oxidative stress and cellular damage . These dosage-dependent effects are critical for determining the safe and effective use of the compound in research.

Metabolic Pathways

This compound is involved in specific metabolic pathways, particularly those related to its degradation. The compound is metabolized by bacteria through an oxidative pathway, where it is converted to bromohydroquinone and 1,2,4-benzenetriol by the action of monooxygenases and dioxygenases

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s relatively low molecular weight and moderate hydrophobicity allow it to diffuse across cell membranes and accumulate in various cellular compartments

Subcellular Localization

This compound’s subcellular localization is influenced by its chemical properties and interactions with cellular components. The compound can localize to specific organelles, such as mitochondria and lysosomes, where it can exert its biochemical effects . The presence of targeting signals or post-translational modifications may also play a role in directing the compound to particular subcellular compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-4-nitrophenol can be synthesized through a multi-step process involving bromination and nitration of phenol. One common method involves the following steps:

    Bromination: Phenol is treated with bromine in the presence of a solvent like chloroform to introduce the bromine atom at the ortho position.

    Nitration: The brominated phenol is then subjected to nitration using a mixture of sulfuric acid and nitric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-nitrophenol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and nitro groups can be substituted by other functional groups under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The phenolic hydroxyl group can be oxidized to a quinone derivative.

Common Reagents and Conditions

Major Products

    Substitution: Products depend on the substituent introduced.

    Reduction: 2-Bromo-4-aminophenol.

    Oxidation: Quinone derivatives.

Scientific Research Applications

2-Bromo-4-nitrophenol is used in various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-nitrophenol
  • 4-Bromo-2-nitrophenol
  • 2,4-Dichlorophenol
  • 4-Nitrophenol

Uniqueness

2-Bromo-4-nitrophenol is unique due to the presence of both bromine and nitro groups on the phenol ring. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. The bromine atom enhances the compound’s ability to participate in halogen bonding, while the nitro group provides sites for reduction and further chemical modifications .

Properties

IUPAC Name

2-bromo-4-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNO3/c7-5-3-4(8(10)11)1-2-6(5)9/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCIPFSYBGTWYCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10207164
Record name Phenol, 2-bromo-4-nitro- (8CI)(9CI)
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Molecular Weight

218.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5847-59-6
Record name 2-Bromo-4-nitrophenol
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Record name Phenol, 2-bromo-4-nitro-
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Record name 5847-59-6
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Record name Phenol, 2-bromo-4-nitro- (8CI)(9CI)
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Record name 2-Bromo-4-nitrophenol
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Synthesis routes and methods I

Procedure details

2-Bromo-4-nitrophenol was prepared by reaction of 4-nitrophenol and N-bromosuccinimide. The experimental method of preparation was described by T. Oberhouser in J. Org. Chem. 1997 (62), page 4504.
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Synthesis routes and methods II

Procedure details

2-Bromo4-nitroanisole (20 g, 0.086 mol) was dissolved in DMF (414 mL) at rt under N2. Sodium ethylthiolate (17.4 g, 0.207 mol) was added and the reaction mixture was warmed to 115° C. for 2 h. The reaction was cooled to rt and diluted with EtOAc (200 mL) and 1 M HCl (aq., 200 mL). The phases were separated, and the desired product was extracted into 1 M NaOH (aq, 150 mL×3). The basic aqueous extracts were combined and acidified using conc. HCl. The desired product was extracted from the acidic aqueous solution using EtOAc (250 mL×2). The combined organic layers were washed with brine and dried over sodium sulfate. The volatiles were removed in vacuo to afford a light brown semi-solid (9.8 g, 52% yield). 1H NMR (DMSO-d6) δ 8.33 (m, 1H); 8.09 (m, 1H); 7.07 (d, 1H).
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20 g
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Sodium ethylthiolate
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200 mL
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52%

Synthesis routes and methods III

Procedure details

to a solution of 4-nitrophenol (75 g, 0.54 mol) in glacial acetic acid (700 ml) was added bromine (40 ml). The solution was stirred at room temperature under an atmosphere of nitrogen for 24 hours. The solvent was evaporated under reduced pressure and the residue was recrystallized from dichloromethane to give the title compound. 1H NMR (250 MHz, CDCl3) δ 8.45 (1H, d, J 2.7 Hz), 8.16 (1H, dd, J 9.0 Hz and 2.6 Hz), 7.13 (1H, d, J 9.1 Hz), and 6.18 (1H, s).
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Synthesis routes and methods IV

Procedure details

139.40 g (64.7 mmol) of 4-nitrophenol and 130 ml of dichloromethane are introduced into a three-necked flask under an argon atmosphere. The mixture is cooled to 0° C. and 3.31 ml (67.7 mmol) of bromine are added dropwise. The reaction medium is stirred for one hour at 0° C., 360 mg (6.5 mmol) of iron powder are then added and this mixture is stirred for sixteen hours at room temperature. The reaction medium is poured into water, a saturated sodium thiosulphate solution is added, this mixture is extracted with dichloromethane and washed with water, the organic phase is separated out after settling has taken place and dried over magnesium sulphate, and the solvents are evaporated off. 13.50 g (96%) of the expected compound are collected in the form of a beige-coloured powder with a melting point of 105–107° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common synthetic routes for producing 2-Bromo-4-nitrophenol?

A1: A recent study [] details an efficient synthesis of this compound starting from 2-methoxy-5-nitroaniline. The process involves diazotization, a Sandmeyer reaction to yield 2-Bromo-4-nitroanisole, followed by nucleophilic substitution with sodium hydroxide and subsequent acidification. This method boasts a 55.8% yield and is considered commercially viable. [1: https://www.semanticscholar.org/paper/5f0250298806c87c17ac83943c8833ed72a9f5de]

Q2: How does the molecular structure of 2-Bromo-4-nitroanisole influence its reactivity?

A2: Computational chemistry, specifically Gaussian 03 calculations [], reveals that the carbon atom attached to the methoxy group in 2-Bromo-4-nitroanisole possesses the highest net electric charge. This finding accurately predicts the site of nucleophilic substitution during the synthesis of this compound, highlighting the importance of electronic structure in chemical reactivity. [1: https://www.semanticscholar.org/paper/5f0250298806c87c17ac83943c8833ed72a9f5de]

Q3: Are there any reported crystal structures involving this compound?

A3: Yes, a recent publication [] describes the crystal structure of 6,6′-((1E,1′E)-hydrazine-1,2-diylidenebis(methaneylylidene)) bis(this compound) in complex with dimethylsulfoxide. This structure provides valuable insights into the molecular interactions and packing arrangements of this compound derivatives. [2: https://www.semanticscholar.org/paper/6522faa934e23cdd723dc88c4e886c98cb9ff849]

Q4: What role does this compound play in chemical reactions?

A4: Research suggests that this compound is a key component in the oscillatory bromate-4-nitrophenol reaction system []. This system exhibits complex temporal oscillations and wave propagation patterns, making it a valuable model for studying nonlinear chemical dynamics. [3: https://www.semanticscholar.org/paper/67e9c77ece40922cc4f67ca27b39f8d3a274b991]

Q5: Is this compound used as a building block for synthesizing other compounds?

A5: Yes, this compound serves as a starting material in the synthesis of complex molecules like 2-(n-butyl)-3-(4-hydroxybenzoyl)-5-nitrobenzofuran []. This highlights its versatility as a synthetic precursor in organic chemistry. [4: https://www.semanticscholar.org/paper/269f9999425e8192f8b6f01dbbf49bc91ea7fa1b]

Q6: Has this compound been used in studying heterocyclic chemistry?

A6: Indeed, research from as early as 1954 [] explores the use of this compound and 2,6-Dibromo-4-nitrophenol in the Skraup reaction. This reaction is a classic method for synthesizing quinolines, highlighting the historical significance of this compound in heterocyclic chemistry. [5: https://www.semanticscholar.org/paper/931c3815f27276bcb30a656c586cc58bd3e47e7a]

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